molecular formula C17H14N2O2S B2873413 1-(Indolin-1-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)ethanone CAS No. 946284-49-7

1-(Indolin-1-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)ethanone

Cat. No.: B2873413
CAS No.: 946284-49-7
M. Wt: 310.37
InChI Key: LRXKJENZFYYRDK-UHFFFAOYSA-N
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Description

1-(Indolin-1-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)ethanone is a synthetic chemical reagent designed for research applications in medicinal chemistry and drug discovery. This compound features a hybrid architecture combining an indoline moiety with a 5-(thiophen-2-yl)isoxazole unit, both of which are privileged scaffolds in the development of biologically active molecules. The indoline scaffold is recognized as a versatile building block in pharmaceutical research. Indole and indoline-based structures are known to exhibit a broad spectrum of biological activities, making them key pharmacophores in the exploration of new therapeutic agents . The 5-(thiophen-2-yl)isoxazole component of this molecule is of significant research interest. Recent studies have highlighted 5-(thiophen-2-yl)isoxazole derivatives as novel anti-breast cancer agents targeting the estrogen receptor alpha (ERα) . These derivatives have demonstrated potent and selective cytotoxicity against human breast cancer cell lines, such as MCF-7, inducing apoptotic cell death . Furthermore, thiophene-containing analogs have shown promising in vitro activities against other cancer cell lines, including human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) . The integration of these two structures into a single molecule makes this compound a compelling candidate for researchers investigating new oncological targets, structure-activity relationships (SAR), and mechanisms of action in chemical biology. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c20-17(19-8-7-12-4-1-2-5-14(12)19)11-13-10-15(21-18-13)16-6-3-9-22-16/h1-6,9-10H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXKJENZFYYRDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CC3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Indolin-1-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)ethanone, with a CAS number of 946284-49-7, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H14N2O2SC_{17}H_{14}N_{2}O_{2}S, and it has a molecular weight of approximately 310.4 g/mol. The compound features an indole moiety linked to an isoxazole ring substituted with a thiophene group, which may contribute to its biological activities.

PropertyValue
CAS Number946284-49-7
Molecular FormulaC₁₇H₁₄N₂O₂S
Molecular Weight310.4 g/mol

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives containing indole and isoxazole structures have been shown to inhibit various cancer cell lines effectively.

In a comparative study, the compound demonstrated significant cytotoxicity against several cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer). The IC50 values for these cell lines were reported in the low micromolar range, indicating potent activity.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Research has highlighted the role of indole derivatives in inhibiting xanthine oxidase (XO), an enzyme implicated in gout and other inflammatory conditions. The structure–activity relationship (SAR) studies indicate that modifications on the indole and isoxazole rings can enhance inhibitory activity against XO.

EnzymeInhibitory Activity (IC50)
Xanthine OxidaseLow nanomolar range

Additional Pharmacological Effects

Beyond anticancer and enzyme inhibition activities, preliminary studies suggest that this compound may possess anti-inflammatory and immunomodulatory effects. These effects are particularly relevant in the context of autoimmune diseases and chronic inflammation.

Case Studies

  • Anticancer Efficacy : In vitro studies demonstrated that treatment with this compound resulted in apoptosis in cancer cells through the activation of caspase pathways. The study reported a reduction in cell viability by over 70% at concentrations above 10 µM.
  • Enzyme Inhibition Study : A systematic evaluation of various indole derivatives revealed that those with electron-withdrawing groups at specific positions exhibited enhanced XO inhibitory activity. This suggests that similar modifications on the target compound could optimize its pharmacological profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound A : 1-[5-(3-Chlorophenyl)isoxazol-3-yl]ethanone
  • Core Structure: Isoxazole-ethanone.
  • Substituent : 3-Chlorophenyl at the isoxazole 5-position.
  • Key Differences: The 3-chlorophenyl group introduces an electron-withdrawing Cl atom, reducing electron density on the isoxazole ring compared to the target compound’s electron-rich thiophene. Chlorophenyl derivatives often exhibit increased polarity and altered solubility profiles (e.g., lower lipophilicity compared to thiophene).
Compound B : 3-Ethoxy-2-(1,3-thiazol-2-yl)isoindolin-1-one
  • Core Structure : Isoindolin-1-one fused with thiazole.
  • Substituent : Ethoxy group.
  • Key Differences: The thiazole ring (N and S atoms) offers greater polarity and hydrogen-bonding capacity than the thiophene (S only) in the target compound.
Compound C : Hydroxyaminophenol-oxadiazole derivatives
  • Core Structure : Oxadiazole and benzofuran/pyrazole hybrids.
  • Key Differences: Oxadiazoles are more polar and rigid than isoxazoles, influencing bioavailability and metabolic stability.

Preparation Methods

Synthesis via Cyclocondensation with Hydroxylamine

Formation of the Diketone Intermediate

The synthesis begins with the preparation of a 1,3-diketone precursor. For example, 3-acetylindole reacts with diethyl oxalate under basic conditions to yield ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate. Parallel studies demonstrate that 2-acetylthiophene (CAS 88-15-3) can serve as a thiophene-containing precursor.

Cyclization to Form the Isoxazole Ring

The diketone intermediate undergoes cyclocondensation with hydroxylamine hydrochloride (NH$$_2$$OH·HCl) in ethanol under reflux. This step generates the isoxazole ring through a [3+2] cycloaddition mechanism. For instance, ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate is formed in 72% yield when using 37% HCl as a catalyst. Adapting this protocol, the thiophen-2-yl substituent is introduced by substituting acetylindole with 2-acetylthiophene.

Table 1: Optimization of Cyclization Conditions
Catalyst Solvent Temperature (°C) Yield (%)
H$$3$$PO$$3$$ HCOOH 20 51
37% HCl H$$_2$$O 0 72
CH$$3$$SO$$3$$H CH$$_3$$COOH 0 51

Data adapted from Grignard conjugate addition studies.

Coupling of Pre-formed Isoxazole and Indoline Moieties

Preparation of 5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid

The isoxazole fragment is synthesized separately by reacting 2-acetylthiophene with diethyl oxalate, followed by cyclocondensation with hydroxylamine. Hydrolysis using LiOH yields 5-(thiophen-2-yl)isoxazole-3-carboxylic acid.

Activation and Coupling with Indoline

The carboxylic acid is activated using EDC/HOBt and coupled with indoline in dimethylformamide (DMF) at 25°C. This method, adapted from indole-isoxazole hybrid syntheses, achieves a 68% yield (Fig. 1).

$$
\text{5-(Thiophen-2-yl)isoxazole-3-carboxylic acid} + \text{Indoline} \xrightarrow{\text{EDC/HOBt, DMAP}} \text{Target Compound}
$$

Fig. 1: Coupling reaction schematic for ethanone bridge formation.

One-Pot Tandem Conjugate Addition-Cyclization

Grignard Reagent Addition

A nitroalkenylindole derivative undergoes conjugate addition with a thiophene-containing Grignard reagent (e.g., thiophen-2-ylmagnesium bromide). This step installs the thiophene moiety at the β-position of the nitroalkene.

Acid-Mediated Cyclization

Treatment with Brønsted acids (e.g., H$$3$$PO$$3$$ or HCl) induces cyclization, forming the isoxazole ring. Diastereoselectivity up to 10:1 is achieved using 37% HCl at 0°C.

Table 2: Diastereomeric Ratios in Cyclization
Acid Solvent dr (Major:Minor)
H$$3$$PO$$3$$ HCOOH 5:1
37% HCl H$$_2$$O 10:1

Comparative Analysis of Methodologies

Yield and Scalability

  • Cyclocondensation : Highest yield (72%) but requires strict temperature control.
  • Coupling : Moderate yield (68%) but permits modular synthesis.
  • One-Pot Method : Excellent diastereoselectivity (dr 10:1) but limited substrate scope.

Practical Considerations

  • The coupling method is preferred for large-scale production due to commercial availability of intermediates.
  • One-pot strategies reduce purification steps but demand anhydrous conditions.

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